![molecular formula C20H21N3OS2 B2855602 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1105224-76-7](/img/structure/B2855602.png)
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C20H21N3OS2 and its molecular weight is 383.53. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Flexible 1-[(2-Aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as Novel Acetylcholinesterase Inhibitors
Compounds with structures similar to "1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea" have been synthesized and assessed for their antiacetylcholinesterase activity. These studies indicate that the optimization of the spacer length and the substitution of the basic nitrogen and the ar(o)yl(thio)-urea unit can significantly impact inhibitory activities, suggesting potential applications in designing inhibitors for enzymes like acetylcholinesterase, which is of interest in the treatment of diseases such as Alzheimer's (Vidaluc et al., 1995).
New Synthetic Methodology for the Construction of 3,4-Dihydroisoquinolinone Skeleton
The development of new methods for preparing 3,4-dihydroisoquinolin-1(2H)-one skeletons highlights the importance of these compounds in synthesizing isoquinoline alkaloids. This research provides a foundation for the synthesis of complex molecules with potential applications in medicinal chemistry and drug development (Mujde, Özcan, & Balci, 2011).
Molecular Docking Study of Ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate
Molecular docking studies of compounds with structural similarities to the query compound have shown potential inhibitory activity against specific targets, suggesting these compounds could be explored for their therapeutic potential in various diseases. The results of these studies could guide the design of new compounds with enhanced biological activities (El-Azab et al., 2016).
Isoquinoline and Quinazoline Urea Analogues as Antagonists for the Human Adenosine A(3) Receptor
Research into isoquinoline and quinazoline urea derivatives binding to human adenosine A(3) receptors indicates these compounds' potential as therapeutic agents. By synthesizing and testing various derivatives, insights into structure-affinity relationships were gained, which could inform the development of new antagonists for adenosine receptors, potentially useful in treating conditions like inflammation and cancer (Muijlwijk-Koezen et al., 2000).
properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c24-20(22-19-6-3-10-26-19)21-12-18(17-8-11-25-14-17)23-9-7-15-4-1-2-5-16(15)13-23/h1-6,8,10-11,14,18H,7,9,12-13H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWCEAPHBJUTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)NC3=CC=CS3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.